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Abstract
3,5-diiodo-L-thyronine (3,5-T2) is a naturally occurring metabolite of thyroid hormones that has

garnered significant attention for its potent metabolic activities.[1] Unlike its well-known

precursor, 3,5,3'-triiodothyronine (T3), which primarily acts via nuclear receptors to regulate

gene expression, 3,5-T2 exerts rapid, non-genomic effects, with mitochondria being a primary

target.[1][2] This technical guide provides a comprehensive overview of the endogenous

metabolism, physiological functions, and mechanisms of action of 3,5-T2. It includes a

compilation of quantitative data from key studies, detailed experimental protocols, and

visualizations of relevant biological pathways and experimental workflows to serve as a

resource for researchers in the field.

Endogenous Metabolism of 3,5-T2
3,5-T2 is an endogenous derivative of thyroid hormone metabolism.[3] Its production is a part

of the peripheral deiodination cascade of the main thyroid hormones, thyroxine (T4) and T3.
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The primary pathway for the formation of 3,5-T2 is believed to be the outer ring deiodination of

T3, a reaction catalyzed by deiodinase enzymes.[4] While the specific enzymes are not fully

elucidated, this conversion is a key step in its production.[4] An alternative pathway involves

the inner ring deiodination of 3,3',5'-triiodothyronine (reverse T3).

1.2. Catabolism and Serum Concentrations

Following its formation, 3,5-T2 is further metabolized into inactive forms and eventually

excreted. Reliable quantification of endogenous 3,5-T2 has been a challenge, but recent

advancements in mass spectrometry have provided more accurate measurements.[3]

Mechanism of Action: Genomic vs. Non-Genomic
Pathways
The actions of thyroid hormones are broadly classified into genomic and non-genomic

pathways. While T3 predominantly functions through the genomic pathway by binding to

nuclear thyroid hormone receptors (TRs), 3,5-T2 is recognized for its rapid, non-genomic

effects.[1]

Genomic Pathway (Primarily T3): T3 binds to TRs (isoforms TRα and TRβ) in the cell

nucleus.[4] This ligand-receptor complex then binds to thyroid hormone response elements

(TREs) on the DNA, modulating the transcription of target genes. This process is relatively

slow, taking hours to days to manifest physiological effects.

Non-Genomic Pathway (Primarily 3,5-T2): 3,5-T2 has a much lower affinity for nuclear TRs

compared to T3, with some studies showing its affinity for human TRβ is 60-fold lower.[1] Its

effects are rapid, occurring within minutes to an hour, and are independent of protein

synthesis.[1] The primary target for 3,5-T2's non-genomic actions is the mitochondrion,

where it directly stimulates energy metabolism.[1][2] It has been shown to bind to subunit Va

of the cytochrome c oxidase (COX) complex, a key component of the mitochondrial

respiratory chain.[4]

Physiological Effects on Energy Metabolism and
Lipid Profile
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Exogenously administered 3,5-T2 has demonstrated significant effects on energy expenditure

and lipid metabolism in both animal models and humans.

3.1. Stimulation of Metabolic Rate

A hallmark effect of 3,5-T2 is its rapid stimulation of the resting metabolic rate (RMR).[1] In

hypothyroid rats, 3,5-T2 stimulates oxygen consumption more rapidly than T3.[1][4] This effect

is attributed to its direct action on mitochondria, leading to increased fatty acid oxidation and

thermogenesis.[1][5]

3.2. Hypolipidemic Effects

Numerous studies have reported the beneficial effects of 3,5-T2 on lipid profiles. It has been

shown to prevent and reverse hepatic steatosis (fatty liver) induced by high-fat diets in rats.[2]

This is achieved by stimulating mitochondrial fatty acid oxidation, thereby reducing the

accumulation of triglycerides in the liver and lowering circulating levels of triglycerides and

cholesterol.[4]

Quantitative Data Summary
The following tables summarize quantitative findings from various studies on 3,5-T2.

Table 1: Endogenous Serum Concentrations of 3,5-T2 in Humans

Population
Mean
Concentration
(pmol/L)

Analytical Method Reference

Healthy Subjects
(n=28)

78 ± 9 HPLC-MS/MS [3]

Healthy Subjects

(n=10)
~100

Radioimmunoassay

(RIA)
[3]

Hyperthyroid Patients

(n=5)
~380

Radioimmunoassay

(RIA)
[3]

| Euthyroid Human Serum | 220-330 | Chemiluminescence immunoassay |[1] |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6068267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6068267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4292545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6068267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4543916/
https://www.researchgate.net/publication/348845687_Metabolic_effects_of_35-Diiodo-L-Thyronine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4292545/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2019.00088/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2019.00088/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2019.00088/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6068267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Effects of Exogenous 3,5-T2 Administration on Metabolic Parameters
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Model Dosage Duration Key Outcomes Reference

High-Fat Diet
(HFD) Rats

25 µ g/100 g
BW

4 weeks

Prevented
body weight
gain and fatty
liver;
Increased fatty
acid oxidation
rate; Reduced
serum
triglycerides
and
cholesterol.

[1]

Chow-fed Rats

(3-6 months old)

25, 50, or 75 µ

g/100 g BW, s.c.
90 days

Reduced body

mass and

retroperitoneal

fat; Increased

oxygen

consumption;

Suppressed

serum TSH, T3,

and T4 in a

dose-dependent

manner.

[1][6]

Healthy Humans

(n=2)
~5 µg/kg BW 28 days

Increased RMR

by ~15%;

Decreased body

weight by ~4 kg;

No significant

changes in key

clinical

parameters or

cardiac

abnormalities.

[1]

Diet-induced

Obese Mice

2.5 µg/g BW 4 weeks Altered

expression of

[1]
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Model Dosage Duration Key Outcomes Reference

hepatic genes for

xenobiotic,

steroid, and lipid

metabolism.

| LDL Receptor Knockout Mice | 1.25 mg/100 g BW (gavage) | Not specified | Reduced

circulating total and LDL cholesterol; Reduced plasma T4 levels. |[1] |

Detailed Experimental Protocols
This section provides an overview of common methodologies used in 3,5-T2 research.

5.1. In Vivo Animal Studies (High-Fat Diet Model)

Animal Model: Male Wistar rats are commonly used.

Diet: Animals are fed a high-fat diet (HFD) to induce obesity and related metabolic disorders

like hepatic steatosis and insulin resistance. A standard HFD might consist of a high

percentage of fat (e.g., 30-60% of total calories).

3,5-T2 Administration: 3,5-T2 is typically dissolved in a vehicle like saline and administered

via subcutaneous (s.c.) or intraperitoneal (i.p.) injections, or by oral gavage. A common dose

in rats is 25 µ g/100 g of body weight, administered daily.[1][7]

Measurement of Metabolic Rate: Resting metabolic rate (RMR) and oxygen consumption

(VO2) are measured using open-circuit indirect calorimetry.[6]

Biochemical Analysis: At the end of the treatment period, blood is collected for analysis of

serum levels of TSH, T3, T4, triglycerides, cholesterol, and other metabolites. Tissues like

the liver, adipose tissue, and skeletal muscle are harvested for histological analysis, gene

expression studies (qPCR), and protein analysis (Western blotting).[6][8]

5.2. In Vitro Hepatocyte Studies
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Cell Model: Primary rat hepatocytes are isolated and cultured. To model fatty liver disease in

vitro, hepatocytes can be treated with a mixture of oleate and palmitate (e.g., 2:1 ratio) to

induce lipid accumulation.[1]

Treatment: Cultured hepatocytes are treated with 3,5-T2 at various concentrations (e.g.,

10⁻⁷ to 10⁻⁵ M) for a specified duration (e.g., 24 hours).[1]

Analysis of Lipid Metabolism: The effects on lipid accumulation are assessed by staining lipid

droplets with dyes like Oil Red O. The number and size of lipid droplets are then quantified.

Changes in the expression and localization of proteins involved in lipid metabolism (e.g.,

triglyceride lipase) can be analyzed by immunofluorescence or Western blotting.[1]

5.3. Analysis of Mitochondrial Respiration

Mitochondria Isolation: Mitochondria are isolated from tissues (e.g., liver, skeletal muscle) by

differential centrifugation.[8]

Oxygen Consumption Measurement: Mitochondrial respiration is measured polarographically

using a Clark-type oxygen electrode. The assay measures the rate of oxygen consumption in

the presence of various substrates (e.g., pyruvate, succinate) and inhibitors of the respiratory

chain complexes.

Mitochondrial Uncoupling: The degree of coupling between respiration and ATP synthesis

can be assessed. 3,5-T2 has been shown to increase mitochondrial proton conductance,

indicating an uncoupling effect.[4]

5.4. Quantification of 3,5-T2 by LC-MS/MS

Sample Preparation: Serum samples (e.g., 2 mL) are deproteinized, typically with

acetonitrile. This is followed by a solid-phase extraction (SPE) procedure to clean up the

sample and concentrate the analyte. Additional washing steps with solvents like hexane can

be used to reduce background noise.[3][9]

Chromatography: The extracted sample is injected into a high-performance liquid

chromatography (HPLC) system for separation of 3,5-T2 from other isomers and matrix

components.
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Detection: The separated compounds are detected using tandem mass spectrometry

(MS/MS), which provides high specificity and sensitivity for quantification.[3][9]

Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to 3,5-T2.
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Figure 1: Metabolic pathway of thyroid hormone deiodination.
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Figure 2: Comparison of T3 and 3,5-T2 signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1216456?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Selection
(e.g., High-Fat Diet Rats)

3,5-T2 Administration
(Dose, Route, Duration)

In Vivo Measurements
(Body Weight, Food Intake,

Indirect Calorimetry)

Sample Collection
(Blood, Liver, Adipose, Muscle)

Biochemical Analysis
(Serum Lipids, Hormones)

Tissue Analysis
(Histology, qPCR, Western Blot)

Data Analysis & Interpretation

Mitochondrial Function
(Respiration, Uncoupling)

Click to download full resolution via product page

Figure 3: Experimental workflow for in vivo T2 studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1216456?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216456?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy
Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-
thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

4. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

5. Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the
“old” triiodothyronine and the “emerging” 3,5-diiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]

6. joe.bioscientifica.com [joe.bioscientifica.com]

7. mdpi.com [mdpi.com]

8. Frontiers | 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal
Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic
Fiber Phenotype [frontiersin.org]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [3,5-Diiodothyronine as an endogenous metabolite of
thyroid hormones]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216456#3-5-diiodothyronine-as-an-endogenous-
metabolite-of-thyroid-hormones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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